molecular formula C8H10N2O3 B031842 2-[(4-Nitrophenyl)amino]ethanol CAS No. 1965-54-4

2-[(4-Nitrophenyl)amino]ethanol

Cat. No. B031842
CAS RN: 1965-54-4
M. Wt: 182.18 g/mol
InChI Key: VPRLWNAMKBZKRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(4-Nitrophenyl)amino]ethanol involves several key steps starting from β-phenylethanol, including esterification, nitration, hydrolysis, and reduction. A study by Zhang Wei-xing (2013) detailed a new synthesis process achieving a total yield of 66.4% with high purity, indicating the compound's potential for industrial applications (Zhang Wei-xing, 2013).

Molecular Structure Analysis

The molecular structure of 2-[(4-Nitrophenyl)amino]ethanol and its derivatives has been a subject of interest. Studies involving X-ray diffraction have provided insights into the crystal structures of related compounds, facilitating a deeper understanding of their molecular arrangements and interactions within various matrices (A. Kochetov & L. G. Kuz’mina, 2007).

Chemical Reactions and Properties

2-[(4-Nitrophenyl)amino]ethanol participates in heterocyclization reactions leading to the formation of oxazaheterocycles, showcasing its versatility in chemical synthesis. These reactions, explored by V. Palchikov (2015), underline the compound's utility in generating complex molecular structures with potential applications in material science and pharmaceuticals (V. Palchikov, 2015).

Physical Properties Analysis

The physical properties of 2-[(4-Nitrophenyl)amino]ethanol, such as melting points and solubility, are crucial for its application in various industrial processes. These properties are often determined through systematic studies involving crystallography and solvatochromism, providing essential data for the compound's handling and formulation (L. G. Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-[(4-Nitrophenyl)amino]ethanol, including reactivity and stability, are influenced by its functional groups and molecular structure. Studies on its reactions with secondary amines and other compounds have shed light on its behavior in synthetic pathways, contributing to the development of new chemical entities and materials (E. Castro et al., 2003).

Scientific Research Applications

Fungicide Research

  • Summary of the Application: The compound “2-[(4-Nitrophenyl)amino]ethanol” and its derivatives have been studied for their fungicidal properties. The research focused on the effects of replacing the hydrogen atom in the amino group of the compound with different organic radicals .
  • Methods of Application or Experimental Procedures: The toxicity of “2-[(4-Nitrophenyl)amino]ethanol” and synthesized N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide to six species of phytopathogen fungi were tested in the experiment .
  • Results or Outcomes: The study found that replacing the hydrogen atom in the amino group by an aldehyde group leads to an increase in fungicidal activity with respect to Rhizoctonia solani and Bipolaris sorokiniana. A replacement of the hydrogen atom by a ketone group increases the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis .

Synthesis of Benzannulated N-Heterocycles

  • Summary of the Application: “2-[(4-Nitrophenyl)amino]ethanol” is used to synthesize benzannulated N-heterocycles via palladium-catalyzed domino intermolecular alkylation/intramolecular amination of functionalized aryl iodides and bromoalkylamines .
  • Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the exact reaction conditions and the specific aryl iodides and bromoalkylamines used. Typically, this involves mixing the reactants in the presence of a palladium catalyst under controlled conditions .
  • Results or Outcomes: The outcome of this reaction is the formation of benzannulated N-heterocycles, which are important structures in many biologically active compounds .

Pharmaceutical Applications

  • Summary of the Application: “2-[(4-Nitrophenyl)amino]ethanol” is a versatile compound that has a wide range of applications in the pharmaceutical industry. It is used as an intermediate in the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral agents .
  • Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the exact synthesis route and the specific drugs being synthesized. This typically involves multi-step organic synthesis procedures .
  • Results or Outcomes: The outcome of these syntheses is the production of various drugs with potential anti-cancer, anti-inflammatory, and anti-viral properties .

Dye Manufacturing

  • Summary of the Application: “2-[(4-Nitrophenyl)amino]ethanol” is used in the manufacturing of dyes. It is a key ingredient in the production of HC Yellow 5, a yellow azo dye .
  • Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the exact synthesis route and the specific dyes being synthesized. This typically involves multi-step organic synthesis procedures .
  • Results or Outcomes: The outcome of these syntheses is the production of various dyes with potential applications in textiles, plastics, and other industries .

Synthesis of Functionalized Aryl Iodides and Bromoalkylamines

  • Summary of the Application: “2-[(4-Nitrophenyl)amino]ethanol” is used to synthesize functionalized aryl iodides and bromoalkylamines via palladium-catalyzed domino intermolecular alkylation/intramolecular amination .
  • Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the exact reaction conditions and the specific aryl iodides and bromoalkylamines used. Typically, this involves mixing the reactants in the presence of a palladium catalyst under controlled conditions .
  • Results or Outcomes: The outcome of this reaction is the formation of functionalized aryl iodides and bromoalkylamines, which are important structures in many biologically active compounds .

Safety And Hazards

Safety data for “2-[(4-Nitrophenyl)amino]ethanol” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(4-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRLWNAMKBZKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295615
Record name 2-[(4-nitrophenyl)amino]ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrophenyl)amino]ethanol

CAS RN

1965-54-4
Record name 2-(4-Nitroanilino)ethanol
Source ChemIDplus
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Record name 1965-54-4
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Record name 2-[(4-nitrophenyl)amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITROANILINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUX7X35LLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

The above acetanilide (11.05 g, 0.05 mol) is treated with nitric acid-sulfuric acid mixture and hydrolyzed with 2.5N hydrochloric acid, in the manner as set forth subsequently herein in Example 11, to provide N-(2-hydroxyethyl)-4-nitrobenzenamine.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 1-fluoro-4-nitrobenzene and 2-aminoethanol following the procedure described above. MS (ES+): m/z=183.0; 1H NMR (CDCl3, 500 MHz): δ 3.41 (t, 2H), 3.92 (t, 2H), 6.59 (d, 2H), 8.11 (d, 2H).
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Synthesis routes and methods III

Procedure details

To a pressure tube containing 1-fluoro-4-nitrobenzene (10.6 mL) and absolute ethanol (20 mL) under an atmosphere of argon gas is added ethanolamine (7.2 mL). The reaction is tightly capped and heated to 90° C. After 1 hour, the reaction is cooled to room temperature and concentrated under reduced pressure. The residue is dried in vacuo. The solid is crystallized from 95% ethanol to give 4.1 g of 2-(4-nitroanilino)-1-ethanol as yellow crystals.
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